Dehydro Felodipine Ester Lactone
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Overview
Description
Dehydro Felodipine Ester Lactone is a chemical compound with the molecular formula C17H13Cl2NO4 and a molecular weight of 366.20 g/mol . It is a derivative of Felodipine, a well-known calcium channel blocker used in the treatment of hypertension . This compound is characterized by its unique structure, which includes a furo[3,4-b]pyridine ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Felodipine Ester Lactone typically involves the cyclization of Felodipine under specific conditions. One common method includes the use of ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate as a starting material . The reaction conditions often involve the use of chloroform and methanol as solvents, with the reaction being carried out at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically stored in a refrigerator to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Dehydro Felodipine Ester Lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Scientific Research Applications
Dehydro Felodipine Ester Lactone has a wide range of applications in scientific research:
Mechanism of Action
Dehydro Felodipine Ester Lactone exerts its effects by interacting with calcium channels in vascular smooth muscle cells. It stabilizes voltage-gated L-type calcium channels in their inactive conformation, thereby inhibiting the influx of calcium ions . This inhibition prevents calcium-dependent myocyte contraction and vasoconstriction, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
Felodipine: The parent compound, used as a calcium channel blocker in hypertension treatment.
Amlodipine: Another calcium channel blocker with similar therapeutic effects.
Nifedipine: A related compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Dehydro Felodipine Ester Lactone is unique due to its specific structural modifications, which may confer different pharmacological properties compared to its parent compound and other similar calcium channel blockers .
Properties
IUPAC Name |
ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO4/c1-3-23-16(21)12-8(2)20-11-7-24-17(22)14(11)13(12)9-5-4-6-10(18)15(9)19/h4-6H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGJSDBHFOEERK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2COC(=O)C2=C1C3=C(C(=CC=C3)Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747448 |
Source
|
Record name | Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96558-27-9 |
Source
|
Record name | Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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